molecular formula C15H15N3O4S B2972811 N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide CAS No. 942864-37-1

N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B2972811
CAS No.: 942864-37-1
M. Wt: 333.36
InChI Key: TWWMAENVNIFWJB-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide is a complex organic compound that combines the structural features of imidazole, chromene, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps:

    Formation of the imidazole moiety: This can be achieved through the condensation of glyoxal and ammonia, followed by subsequent functionalization to introduce the propyl group.

    Synthesis of the chromene core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The chromene core can be reduced to dihydrochromene derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydrochromene derivatives.

    Substitution: Formation of substituted sulfonamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide is unique due to its combined structural features of imidazole, chromene, and sulfonamide, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and modulate signaling pathways sets it apart from other similar compounds .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-oxochromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c19-15-5-2-12-10-13(3-4-14(12)22-15)23(20,21)17-6-1-8-18-9-7-16-11-18/h2-5,7,9-11,17H,1,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWMAENVNIFWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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